(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is known for its use as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid typically involves the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and rapid production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Piperidine in dimethylformamide
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions used .
Scientific Research Applications
(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid involves the protection of the amino group through the formation of a stable Fmoc-amino acid derivative. This protection prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- (3S, 4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-furan-3-carboxylic acid
- 9-Aryl-9H-fluorenes
Uniqueness
(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is unique due to its specific chiral configuration and its role as a protecting group in peptide synthesis. Unlike other similar compounds, it provides a stable and efficient means of protecting amino groups, which is crucial for the synthesis of high-purity peptides .
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.